molecular formula C24H22N4O5 B2527458 methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate CAS No. 1021258-66-1

methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2527458
CAS No.: 1021258-66-1
M. Wt: 446.463
InChI Key: BJPGQOAMOWUQEM-UHFFFAOYSA-N
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Description

Methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core fused with a benzoate moiety. This structure includes a benzyl group at the 7-position, methyl groups at the 1- and 3-positions, and a carboxamido-benzoate substituent at the 6-position. The compound’s synthesis likely involves multi-step reactions, including condensation and substitution steps, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[(7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-26-21-17(22(30)27(2)24(26)32)13-19(28(21)14-15-9-5-4-6-10-15)20(29)25-18-12-8-7-11-16(18)23(31)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPGQOAMOWUQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate (CAS Number: 1021258-66-1) is a complex organic compound with significant biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O5C_{24}H_{22}N_{4}O_{5}, with a molecular weight of 446.5 g/mol. The structure features a pyrrolopyrimidine core that is known for its diverse biological activities.

Target Proteins : The primary targets of this compound include proangiogenic receptor tyrosine kinases (RTKs), specifically:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action : The compound inhibits the activity of these receptors, leading to the suppression of angiogenesis and cell proliferation. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of combretastatin A-4.

Biological Activities

  • Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G2/M phase .
  • Anti-inflammatory Properties : Similar compounds within the pyrrolopyrimidine class have demonstrated anti-inflammatory effects by inhibiting COX-2 enzyme activity. This suggests that methyl 2-(7-benzyl...) may also possess such properties .
  • Inhibition of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, this compound effectively disrupts angiogenic processes critical for tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerHighInhibition of EGFR and induction of apoptosis
Anti-inflammatoryModerateCOX-2 inhibition
Angiogenesis InhibitionHighTargeting VEGFR-2 and PDGFR-β

Case Study: Glioma Treatment

A recent study focused on the anti-glioma potential of related pyrrolopyrimidine derivatives found that compounds with similar structural features showed significant efficacy against glioblastoma cells. The most effective derivatives were noted for their ability to promote apoptosis and inhibit EGFR kinase activity at low concentrations (IC50 values ranging from 1.5 nM to 873.2 nM) . This highlights the potential application of methyl 2-(7-benzyl...) in treating aggressive brain tumors.

Pharmacokinetics

The compound's pharmacokinetic profile indicates favorable absorption characteristics when administered as its hydrochloride salt form. Its solubility in water enhances its bioavailability for therapeutic use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Compound 11a (): (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Key Differences: Replaces the pyrrolo[2,3-d]pyrimidine core with a thiazolo[3,2-a]pyrimidine system. The 6-position features a cyano group instead of a carboxamido-benzoate. The cyano group may enhance electrophilicity compared to the benzoate ester .
  • Compound 12 () : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile

    • Key Differences : A pyrimidoquinazoline core with fused quinazoline and pyrimidine rings. Lacks the benzyl and benzoate substituents.
    • Impact : The extended aromatic system could improve π-π stacking but reduce solubility .

Substituent Variations

  • Compound 2c (): Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Features an imidazo[1,2-a]pyridine core with diethyl ester groups. The 7-position has a 4-bromophenyl group instead of benzyl. Impact: Bromine’s electronegativity may enhance halogen bonding, while diethyl esters increase lipophilicity compared to the methyl benzoate .
  • Compound 1l (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Differences: Incorporates a nitro group at the 4-position of the phenyl ring. The phenethyl substituent may improve membrane permeability relative to benzyl .
  • Compound from : 7-Benzyl-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Key Differences: Replaces the methyl benzoate with a 3-methylbutyl carboxamide. Impact: The alkylamide chain may enhance solubility in nonpolar environments but reduce metabolic stability compared to the ester .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Key Positions) Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound C₂₅H₂₄N₄O₅ 466.5 7-Benzyl, 6-carboxamido-benzoate Not reported Aromatic protons (δ 7.2–8.0 ppm, benzoate)
Compound 11a () C₂₀H₁₀N₄O₃S 386.4 6-Cyano, thiazolo core 243–246 CN IR: 2219 cm⁻¹; NH: 3436 cm⁻¹
Compound 2c () C₂₈H₂₅BrN₄O₅ 577.4 7-(4-Bromophenyl), diethyl esters 223–225 ¹H NMR (DMSO-d6): δ 2.34 (s, CH3)
Compound from C₂₁H₂₆N₄O₃ 382.5 6-Carboxamide (3-methylbutyl) Not reported MS: m/z 382.5 (M⁺)

Functional Implications

  • Bioactivity : The benzoate ester in the target compound may serve as a prodrug moiety, enhancing oral bioavailability compared to carboxamide derivatives (e.g., ) .
  • Steric Effects : Bulky substituents like 4-bromophenyl (Compound 2c) or phenethyl (Compound 1l) may hinder binding to flat active sites but improve selectivity .

Research Findings and Trends

  • Spectral Trends: Aromatic protons in benzoate-containing compounds (e.g., target compound) exhibit upfield shifts (δ 7.2–8.0 ppm) compared to cyano-substituted analogues (δ 8.0–8.5 ppm), reflecting electronic differences .
  • Thermal Stability : Melting points correlate with crystallinity; ester derivatives (e.g., target compound, Compound 2c) generally have lower melting points than carboxamides due to reduced hydrogen bonding .
  • Computational Modeling : Tools like SHELX () enable precise structural determination, critical for comparing bond lengths and angles in analogues .

Q & A

Q. What advanced techniques characterize electronic transitions and excited-state behavior in this compound?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) models electronic transitions. UV-Vis and fluorescence spectroscopy validate computational predictions. Transient absorption spectroscopy probes excited-state dynamics. These methods inform applications in photochemistry or materials science .

Tables for Key Data

Analytical Technique Application Key Parameters References
HRMSMolecular weight confirmationMass accuracy (ppm error < 5)
X-ray crystallographyStereochemical resolutionSpace group, R-factor
HPLCPurity assessmentRetention time, peak area
Synthetic Optimization Critical Factors Impact
Solvent polarityReaction rate, yieldPolar aprotic solvents enhance nucleophilicity
Microwave irradiationReaction timeReduces time from hours to minutes
Catalyst loadingSelectivityExcess catalyst may promote side reactions

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